molecular formula C11H13F2NO B6275102 N-(2,2-difluorobutyl)benzamide CAS No. 2001843-04-3

N-(2,2-difluorobutyl)benzamide

Cat. No.: B6275102
CAS No.: 2001843-04-3
M. Wt: 213.2
InChI Key:
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Description

N-(2,2-difluorobutyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields due to their diverse chemical properties. This compound is characterized by the presence of a benzamide group attached to a 2,2-difluorobutyl chain, making it a unique compound with specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluorobutyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with 2,2-difluorobutylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluorobutyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-(2,2-difluorobutyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-difluorobutyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation in tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-difluorobutyl)benzamide is unique due to the presence of the 2,2-difluorobutyl group, which imparts distinct chemical and physical properties. This substitution enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2,2-difluorobutyl)benzamide involves the reaction of 2,2-difluorobutylamine with benzoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2,2-difluorobutylamine", "benzoyl chloride", "base (e.g. triethylamine)" ], "Reaction": [ "Add 2,2-difluorobutylamine to a reaction flask", "Add a base (e.g. triethylamine) to the reaction flask", "Add benzoyl chloride dropwise to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the mixture and concentrate the solvent under reduced pressure", "Purify the product by recrystallization or column chromatography" ] }

CAS No.

2001843-04-3

Molecular Formula

C11H13F2NO

Molecular Weight

213.2

Purity

95

Origin of Product

United States

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